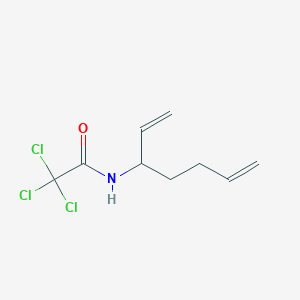
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which includes three chiral centers at positions 2, 3, and 4, and a fluoro substituent at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate typically involves multiple steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis to ensure the correct stereochemistry at the chiral centers. The reaction conditions often include the use of chiral catalysts and reagents to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomer in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary alcohols.
Applications De Recherche Scientifique
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate involves its interaction with specific molecular targets. The hydroxyl groups and the fluoro substituent play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate can be compared with other similar compounds, such as:
Ethyl (2S,3S,4R)-4-chloro-2,3-dihydroxyoctadecanoate: Similar structure but with a chloro substituent instead of a fluoro group.
Ethyl (2S,3S,4R)-4-bromo-2,3-dihydroxyoctadecanoate: Contains a bromo substituent, which can affect its reactivity and applications.
Ethyl (2S,3S,4R)-4-iodo-2,3-dihydroxyoctadecanoate:
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoro substituent, which can significantly influence its chemical behavior and interactions.
Propriétés
Numéro CAS |
916843-65-7 |
|---|---|
Formule moléculaire |
C20H39FO4 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
ethyl (2S,3S,4R)-4-fluoro-2,3-dihydroxyoctadecanoate |
InChI |
InChI=1S/C20H39FO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(21)18(22)19(23)20(24)25-4-2/h17-19,22-23H,3-16H2,1-2H3/t17-,18-,19+/m1/s1 |
Clé InChI |
IRSZECQABLZMIS-QRVBRYPASA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](C(=O)OCC)O)O)F |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(C(=O)OCC)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)

![4-{3-[6-(2-Chlorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14186258.png)



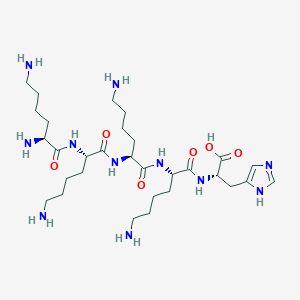
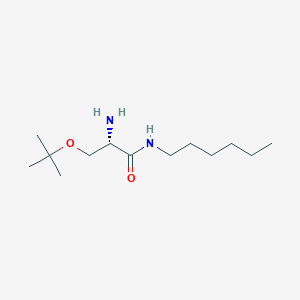
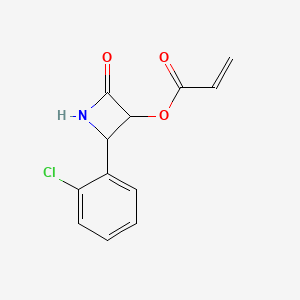

![2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14186300.png)
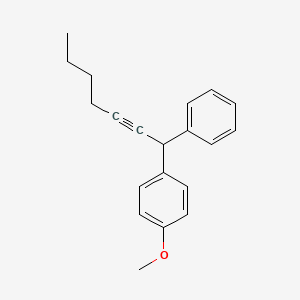
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
